Hydrophilicity & TPSA Advantage vs. Mono-Acid Analog
The target diacid exhibits a computed XLogP3-AA of –1.6 and a topological polar surface area (TPSA) of 77.8 Ų [1], versus its mono-carboxylic acid comparator 1-benzylazetidine-3-carboxylic acid (CAS 94985-27-0), which records an XLogP3-AA of –1.2 and a TPSA of 40.5 Ų [2]. The difference represents a 0.4-log-unit increase in hydrophilicity and a near-doubling of TPSA (+37.3 Ų). The additional hydrogen-bond donor (2 vs. 1) and acceptor count (5 vs. 3) further shifts the diacid into a more drug-like polar space.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = –1.6; TPSA = 77.8 Ų |
| Comparator Or Baseline | 1-Benzylazetidine-3-carboxylic acid: XLogP3-AA = –1.2; TPSA = 40.5 Ų |
| Quantified Difference | ΔXLogP = –0.4; ΔTPSA = +37.3 Ų; ΔHBD = +1; ΔHBA = +2 |
| Conditions | Computed properties: XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem, 2025 release) |
Why This Matters
A compound with higher hydrophilicity and larger polar surface area may display improved aqueous solubility and reduced passive membrane permeability, which are critical parameters when selecting a fragment or building block for lead-like or fragment-based drug discovery libraries.
- [1] PubChem. 1-Benzylazetidine-3,3-dicarboxylic acid – Computed Properties. CID 11310885. View Source
- [2] PubChem. 1-Benzylazetidine-3-carboxylic acid – Computed Properties. CID 3161318. View Source
